molecular formula C19H18ClNO2S B11657361 4-(Piperidin-1-ylcarbonothioyl)phenyl 4-chlorobenzoate

4-(Piperidin-1-ylcarbonothioyl)phenyl 4-chlorobenzoate

Cat. No.: B11657361
M. Wt: 359.9 g/mol
InChI Key: CADMCQZXHOHUPD-UHFFFAOYSA-N
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Description

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a carbothioyl group, and a chlorobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE typically involves the reaction of piperidine with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE may involve large-scale batch reactions using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H18ClNO2S

Molecular Weight

359.9 g/mol

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate

InChI

InChI=1S/C19H18ClNO2S/c20-16-8-4-15(5-9-16)19(22)23-17-10-6-14(7-11-17)18(24)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2

InChI Key

CADMCQZXHOHUPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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